molecular formula C27H25N5O3S B11577320 methyl 4-{7-[(2,6-dimethylphenyl)carbamoyl]-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}benzoate

methyl 4-{7-[(2,6-dimethylphenyl)carbamoyl]-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}benzoate

Cat. No.: B11577320
M. Wt: 499.6 g/mol
InChI Key: VFDZUQVSWMFFDG-UHFFFAOYSA-N
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Description

METHYL 4-{7-[(2,6-DIMETHYLPHENYL)CARBAMOYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL}BENZOATE is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable entity in drug design and development.

Preparation Methods

The synthesis of METHYL 4-{7-[(2,6-DIMETHYLPHENYL)CARBAMOYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL}BENZOATE involves multiple steps. One common method includes the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with appropriate benzoyl chloride derivatives under controlled conditions . The reaction typically requires a base such as potassium carbonate and is carried out in a solvent like dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring. Common reagents and conditions used in these reactions include organic solvents like DMF, catalysts such as palladium, and bases like potassium carbonate.

Scientific Research Applications

METHYL 4-{7-[(2,6-DIMETHYLPHENYL)CARBAMOYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL}BENZOATE has numerous scientific research applications:

    Chemistry: Used as a synthetic intermediate in the preparation of other complex molecules.

    Biology: Studied for its enzyme inhibitory properties, particularly against carbonic anhydrase and cholinesterase.

    Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it acts as an enzyme inhibitor by binding to the active sites of enzymes like carbonic anhydrase and cholinesterase, thereby preventing their normal function. This inhibition can lead to various therapeutic effects, such as reduced inflammation or slowed cancer cell growth .

Properties

Molecular Formula

C27H25N5O3S

Molecular Weight

499.6 g/mol

IUPAC Name

methyl 4-[7-[(2,6-dimethylphenyl)carbamoyl]-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzoate

InChI

InChI=1S/C27H25N5O3S/c1-16-8-7-9-17(2)21(16)28-25(33)23-22(18-12-14-20(15-13-18)26(34)35-3)31-32-24(29-30-27(32)36-23)19-10-5-4-6-11-19/h4-15,22-23,31H,1-3H3,(H,28,33)

InChI Key

VFDZUQVSWMFFDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2C(NN3C(=NN=C3S2)C4=CC=CC=C4)C5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

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